molecular formula C14H15BrFNO2 B13186089 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one

1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13186089
M. Wt: 328.18 g/mol
InChI Key: AAEAXFRJYWPHRB-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which are known to impart unique chemical properties. The compound’s structure includes a piperidin-2-one moiety, which is a common feature in many biologically active molecules.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, including substitution and oxidation reactions. One common synthetic route starts with the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran at low temperatures (12-16°C). The reaction mixture is then heated to reflux, followed by quenching with saturated ammonium chloride solution. The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired compound .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s electrophilic properties, making it a potent inhibitor of certain enzymes. The piperidin-2-one moiety allows the compound to bind effectively to receptor sites, modulating various biochemical pathways .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms on the phenyl ring, coupled with the piperidin-2-one structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15BrFNO2

Molecular Weight

328.18 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-8-9(15)5-6-11(12)16/h5-6,8,10H,2-4,7H2,1H3

InChI Key

AAEAXFRJYWPHRB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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